PPAR-α Binding Affinity: OEA Exhibits 25-Fold Greater Potency than Palmitoylethanolamide
Oleoylethanolamide binds to the PPAR-α ligand binding domain with an IC50 of 0.12 μM, representing a 25-fold higher affinity compared to its saturated counterpart palmitoylethanolamide (PEA), which exhibits an IC50 of 3 μM in the same competition binding assay [1]. This differential affinity is also reflected in the comparative potency for PPAR-α transcriptional activation, where OEA demonstrates an EC50 of 120 nM in transactivation assays , whereas PEA requires substantially higher concentrations to elicit comparable responses. Additionally, OEA shows functional selectivity over PPAR-β/δ (IC50 = 1 μM) and PPAR-γ (IC50 >10 μM), while PEA exhibits no measurable activity at PPAR-β/δ or PPAR-γ (>30 μM) [2].
| Evidence Dimension | PPAR-α ligand binding domain competition assay (IC50) |
|---|---|
| Target Compound Data | OEA: IC50 = 0.12 μM |
| Comparator Or Baseline | Palmitoylethanolamide (PEA): IC50 = 3 μM; Anandamide (AEA): IC50 >10 μM; Oleoyl ethanolamide at PPAR-β/δ: 1 μM; at PPAR-γ: >10 μM |
| Quantified Difference | OEA is 25-fold more potent than PEA (0.12 vs 3 μM) and >83-fold more potent than anandamide (>10 μM) at PPAR-α |
| Conditions | Fluorescent ligand competition assay using recombinant PPAR ligand binding domains; transactivation assay in HEK293 cells |
Why This Matters
Procurement of authentic OEA rather than PEA is essential for studies requiring potent, selective PPAR-α activation without confounding PPAR-γ or cannabinoid receptor engagement.
- [1] Sun Y, et al. Cannabinoid activation of PPAR alpha; a novel neuroprotective mechanism. Br J Pharmacol. 2007;152(5):734-743. Table 8. View Source
- [2] Sun Y, et al. Cannabinoid activation of PPAR alpha; a novel neuroprotective mechanism. Br J Pharmacol. 2007;152(5):734-743. Table 8. View Source
